![molecular formula C12H14O5 B1437927 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid CAS No. 1039886-43-5](/img/structure/B1437927.png)
4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid
Overview
Description
4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid, also known as MOMB, is a novel organic compound with a variety of potential applications in the fields of science and medicine. It is a white crystalline solid that is soluble in water and organic solvents. MOMB has been studied extensively and has been found to have a range of interesting properties and potential uses.
Scientific Research Applications
Lignin Model Compound Studies
Research on β-O-4 bond cleavage during acidolysis of lignin model compounds provides valuable insights into the chemical behavior of complex phenolic structures similar to the one described. Yokoyama (2015) explored the acidolysis mechanism in dimeric non-phenolic β-O-4-type lignin model compounds, revealing the significance of the γ-hydroxymethyl group presence and confirming the hydride transfer mechanism in benzyl-cation-type intermediates. This study suggests potential applications in lignin valorization and understanding the reactivity of similar compounds in acidic environments T. Yokoyama, 2015.
Synthesis of Pharmaceutical Impurities
Saini et al. (2019) discussed novel methods for the synthesis of omeprazole, highlighting the formation of pharmaceutical impurities during the synthesis of proton pump inhibitors. This research into the chemical synthesis process and impurity formation can inform the synthesis and handling of similar complex molecules, including the targeted compound, to avoid undesired impurities and optimize yield S. Saini, C. Majee, G. Chakraborthy, Salahuddin, 2019.
Pharmacological Characteristics of Analogous Compounds
A review by Ingole et al. (2021) on the pharmacological characteristics of vanillic acid, a flavoring agent and an oxidized form of vanillin, suggests a wide range of uses in the cosmetics, food, and polymer sectors due to its antioxidant, anti-inflammatory, and neuroprotective properties. Similar investigations into the compound could reveal potential pharmacological and industrial applications A. Ingole et al., 2021.
properties
IUPAC Name |
4-(2-methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-7-4-9(12(14)15)5-8(2)11(7)17-6-10(13)16-3/h4-5H,6H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAJIKDCAQDRDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)OC)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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